molecular formula C12H10NO2P B5873283 Phosphinic acid, imino(di-o-phenylene)- CAS No. 472-43-5

Phosphinic acid, imino(di-o-phenylene)-

Cat. No.: B5873283
CAS No.: 472-43-5
M. Wt: 231.19 g/mol
InChI Key: FKCVBHGCEUDJJS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Phosphinic acid, imino(di-o-phenylene)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphinic acid, imino(di-o-phenylene)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phosphinic acid, imino(di-o-phenylene)- involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Phosphinic acid, imino(di-o-phenylene)- can be compared with other similar compounds such as:

The uniqueness of phosphinic acid, imino(di-o-phenylene)- lies in its specific chemical structure and the resulting properties, which make it suitable for a range of applications in different fields.

Properties

IUPAC Name

10-hydroxy-5H-phenophosphazinine 10-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO2P/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCVBHGCEUDJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197063
Record name Phosphinic acid, imino(di-o-phenylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-43-5
Record name Phenophosphazine, 5,10-dihydro-10-hydroxy-, 10-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imino(di-o-phenylene)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid, imino(di-o-phenylene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphinic acid, imino(di-o-phenylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imino(di-o-phenylene)phosphinic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQU4VT9MZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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